

In-Depth Technical Guide to Fmoc-L-3-Trifluoromethylphenylalanine

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Compound of Interest

Compound Name:	<i>Fmoc-L-3-Trifluoromethylphenylalanine</i>
Cat. No.:	B557899

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Trifluoromethylphenylalanine is a non-canonical amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a trifluoromethyl group on the phenyl ring, impart advantageous properties to peptides and peptidomimetics. This technical guide provides a comprehensive overview of its chemical properties, synthesis applications, and the impact of its incorporation on peptide stability and biological activity.

Core Compound Information

Chemical Name: (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid

Synonyms: Fmoc-L-3-(Trifluoromethyl)phenylalanine, Fmoc-Phe(3-CF₃)-OH

CAS Number: 205526-27-8

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C25H20F3NO4	--INVALID-LINK--[1]
Molecular Weight	455.43 g/mol	--INVALID-LINK--[1]
Appearance	White to off-white powder	--INVALID-LINK--[1]
Melting Point	126 - 145 °C	--INVALID-LINK--[1]
Optical Rotation	$[\alpha]D^{20} = -34 \pm 2^\circ$ (c=1 in DMF)	--INVALID-LINK--[1]
Purity	≥98% (HPLC)	--INVALID-LINK--[1]
Storage	0 - 8 °C	--INVALID-LINK--[1]

Suppliers

A variety of chemical suppliers offer **Fmoc-L-3-Trifluoromethylphenylalanine**, ensuring its accessibility for research and development purposes. Notable suppliers include:

- Chem-Impex[1]
- Aaptec Peptides[2]
- Apollo Scientific
- BLD Pharm[3]
- ECHO CHEMICAL CO., LTD.[4]
- GL Biochem (Shanghai) Ltd.
- Neta Scientific[5]
- Suzhou Allbio pharm Co., Ltd.[6]

Application in Peptide Synthesis

Fmoc-L-3-Trifluoromethylphenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group on the α -

amino group allows for its sequential and controlled incorporation into a growing peptide chain.

General Experimental Protocol for Incorporation into Peptides

The following protocol outlines the general steps for the incorporation of **Fmoc-L-3-Trifluoromethylphenylalanine** into a peptide sequence using manual or automated SPPS.

1. Resin Preparation:

- Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
- Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least 30 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-10 minutes, repeated once) to remove the Fmoc group from the N-terminus of the growing peptide chain.
- Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

- In a separate vessel, pre-activate **Fmoc-L-3-Trifluoromethylphenylalanine** (typically 2-5 equivalents relative to the resin loading) with a coupling agent. Common coupling reagents include:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - DIC (N,N'-Diisopropylcarbodiimide) with an additive like HOBT (Hydroxybenzotriazole).

- Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.
- Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for a sufficient duration (typically 1-2 hours). Coupling times may need to be extended for this sterically hindered amino acid.
- Monitor the coupling efficiency using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

4. Washing:

- After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

5. Repeat Cycle:

- Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

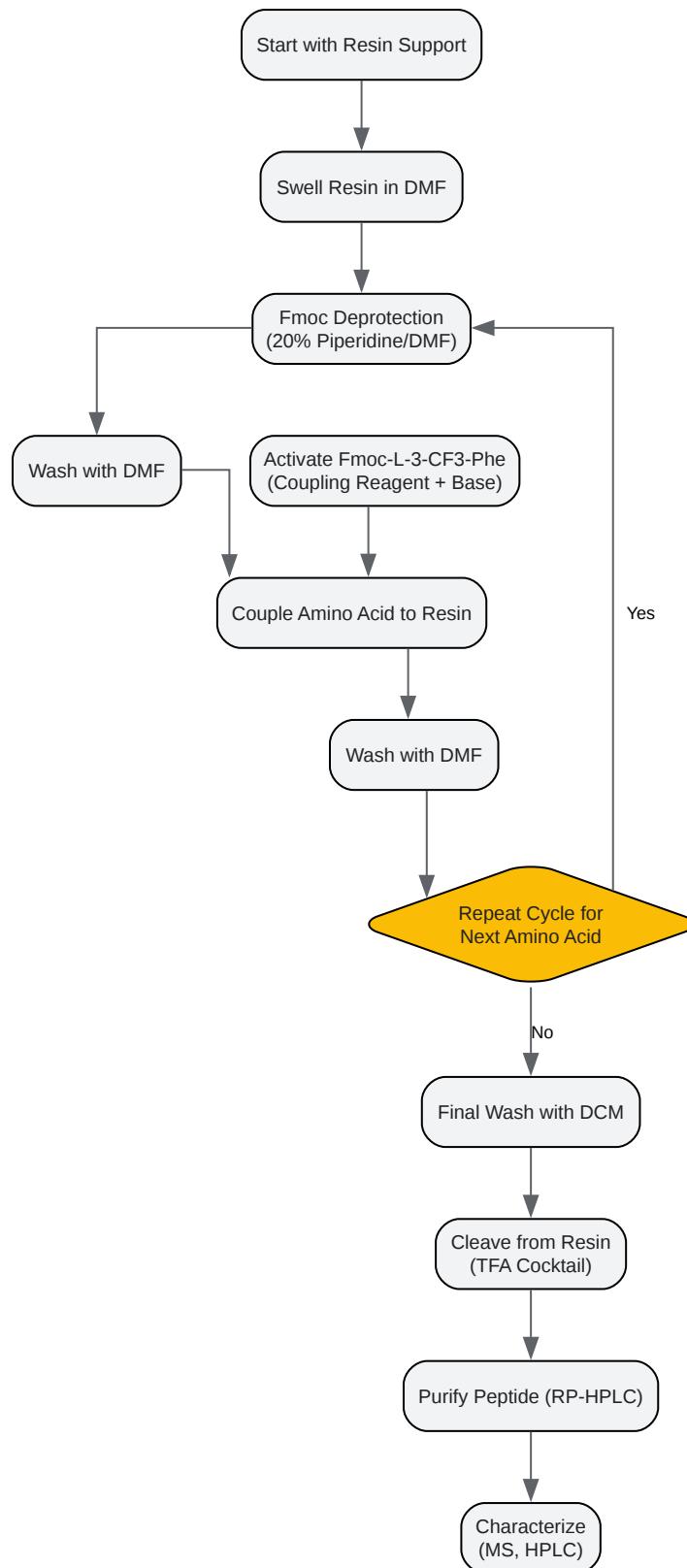
6. Cleavage and Deprotection:

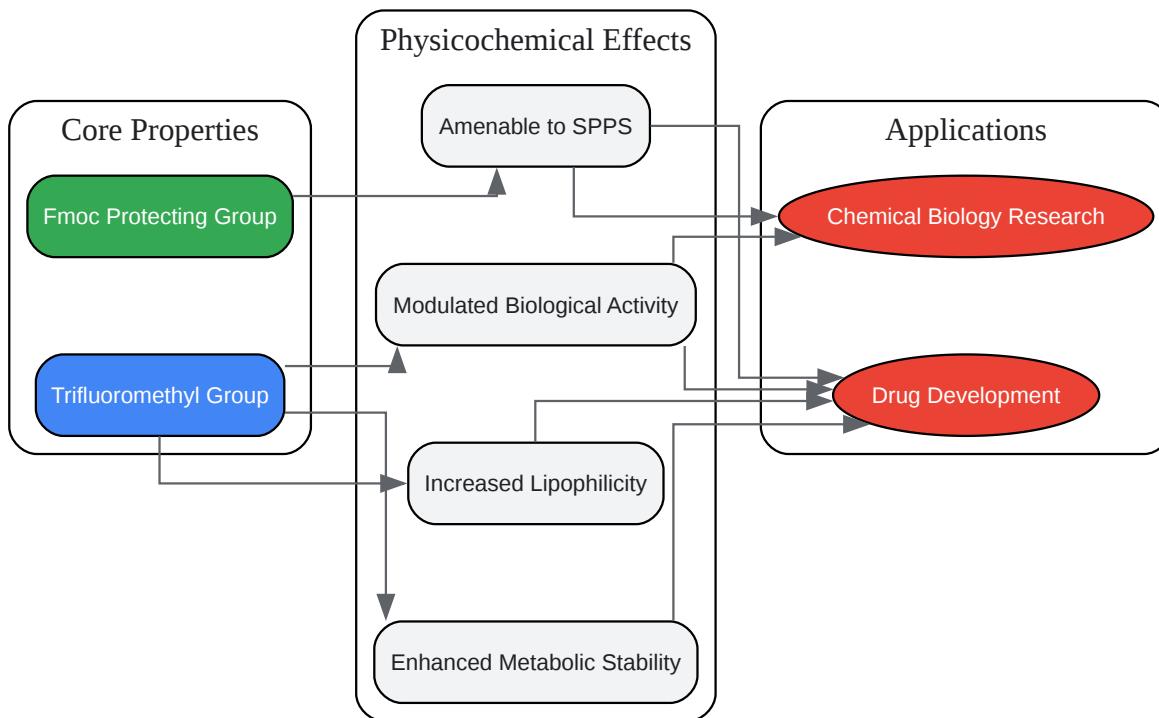
- Once the peptide synthesis is complete, wash the resin with a solvent like dichloromethane (DCM).
- Treat the resin with a cleavage cocktail, most commonly a mixture containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water), to cleave the peptide from the resin and remove any side-chain protecting groups.

7. Purification:

- Precipitate the crude peptide in cold diethyl ether.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for Peptide Synthesis





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